molecular formula C13H14N2O2S2 B2453025 N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide CAS No. 2097890-37-2

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2453025
CAS No.: 2097890-37-2
M. Wt: 294.39
InChI Key: KFTQBLWSWQAWJJ-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is a high-purity synthetic compound featuring a molecular architecture that combines pyridine and thiophene sulfonamide pharmacophores, structural motifs demonstrated to possess significant biological activity in scientific literature. This compound belongs to a class of molecules known for their potential as key intermediates in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors and receptor modulators. The strategic incorporation of both cyclopropylpyridine and thiophene sulfonamide moieties in a single molecular framework is supported by research showing similar structural combinations in investigational compounds targeting various biological pathways . Specifically, structurally related thiophene sulfonamide compounds have shown research utility as potential inhibitors of coagulation factors and other enzymatically significant targets. The molecular design incorporates features associated with enhanced membrane permeability and target binding affinity, including the rigid cyclopropyl group which may restrict conformational flexibility and improve receptor complementarity. Researchers investigating hematological processes, inflammatory pathways, or protease-mediated signaling may find particular value in this compound, though its applications extend to multiple biochemical contexts. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use of any kind. All necessary handling precautions should be followed, including the use of appropriate personal protective equipment and proper ventilation. Researchers should conduct their own thorough characterization and biological evaluation to determine specific research applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-19(17,13-2-1-7-18-13)15-9-10-3-6-12(14-8-10)11-4-5-11/h1-3,6-8,11,15H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTQBLWSWQAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 6-cyclopropylpyridin-3-ylmethyl derivative. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.

    Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated as a potential anti-cancer drug due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and enzymes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells, leading to their apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation, but initial studies suggest its potential as a cyclin-dependent kinase inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Flavopiridol: Another cyclin-dependent kinase inhibitor with a different chemical structure but similar biological activity.

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the thiophene-2-sulfonamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This compound's unique structure, featuring a cyclopropyl group and thiophene moiety, contributes to its pharmacological properties.

The synthesis of this compound typically involves two main steps:

  • Formation of the Pyridine Derivative : Starting from commercially available pyridine derivatives, the 6-cyclopropylpyridin-3-ylmethyl derivative is synthesized.
  • Sulfonamide Formation : The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction.

The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity. Table 1 summarizes the key chemical properties.

PropertyValue
Molecular FormulaC13H14N2O2S2
Molecular Weight286.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cell cycle regulation. Initial studies suggest it may act as a cyclin-dependent kinase (CDK) inhibitor , which is crucial for cancer cell proliferation. By inhibiting CDKs, the compound can induce apoptosis in cancer cells, thereby potentially serving as an anti-cancer therapeutic agent .

Biological Activity and Case Studies

Recent research has highlighted the compound's efficacy against various cancer cell lines. For instance, studies have shown that it effectively inhibits the growth of breast cancer cells by targeting CDK5, a kinase implicated in cell cycle progression .

Case Study: Inhibition of CDK5

In a high-throughput screening (HTS) study, this compound demonstrated moderate potency against CDK5. The binding mode was characterized using X-ray crystallography, revealing an unusual interaction with the hinge region of the enzyme via a water molecule .

Comparative Analysis with Similar Compounds

To understand its unique position within pharmacological applications, it is essential to compare this compound with other known CDK inhibitors such as Flavopiridol.

Compound NameMechanism of ActionPotency Against CDKs
This compoundCDK5 InhibitorModerate
FlavopiridolBroad-spectrum CDK InhibitorHigh

Q & A

Q. What are the key structural features of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide, and how do they influence its reactivity?

The compound contains a thiophene-2-sulfonamide core linked to a pyridine ring substituted with a cyclopropyl group. The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capability, while the cyclopropyl substituent introduces steric constraints and potential ring-strain effects. The pyridine moiety may participate in π-π stacking or act as a weak base. Structural analogs (e.g., in and ) show that substitutions on the pyridine or thiophene rings significantly alter binding affinity and solubility .

Q. What experimental techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy to confirm regiochemistry and purity (e.g., ¹H and ¹³C NMR as in ).
  • X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds and disorder observed in ).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (see for methodology).
  • HPLC to assess purity (>95% is typical for research-grade compounds, as noted in ).

Q. How can researchers optimize the synthesis of this compound?

A general approach involves:

Sulfonamide coupling : Reacting thiophene-2-sulfonyl chloride with a pyridine-derived amine (e.g., 6-cyclopropylpyridin-3-ylmethanamine).

Purification : Use column chromatography or recrystallization (see for yield optimization strategies).

Troubleshooting : If yields are low, consider using tertiary amine bases (e.g., 3-picoline) to accelerate coupling, as described in for similar sulfonamides .

Advanced Research Questions

Q. How do structural modifications impact biological activity? Insights from SAR studies.

highlights that replacing the benzene ring in sulfonamides with a thiophene (as in this compound) enhances selectivity for certain targets, likely due to reduced steric hindrance and improved electronic properties. Substitutions on the pyridine ring (e.g., cyclopropyl in this case) can modulate lipophilicity and metabolic stability. For example, fluorinated analogs ( ) show altered binding kinetics due to electronegativity effects .

Q. How should researchers address contradictory data in crystallographic or binding studies?

  • Disorder in crystal structures : reports conformational disorder in sulfonamide derivatives, which can complicate structural interpretations. Use multiple crystallization conditions and validate with computational modeling (e.g., density functional theory).
  • Binding affinity discrepancies : Compare assays under standardized conditions (pH, temperature). For example, ’s ligand-receptor data may conflict with solution-phase studies due to solvation effects .

Q. What are the challenges in designing analogs for target-specific applications?

  • Selectivity : The thiophene sulfonamide scaffold may interact with off-target proteins (e.g., carbonic anhydrases). Introduce steric bulk (e.g., cyclopropyl) or polar groups to reduce promiscuity (see for analogous strategies in medicinal chemistry) .
  • Metabolic stability : Cyclopropyl groups can improve resistance to oxidative metabolism, but may reduce solubility. Balance lipophilicity using logP calculations and in vitro ADME assays .

Q. How can interdisciplinary applications (e.g., material science) be explored?

suggests thiophene sulfonamides have potential in organic electronics due to their conjugated π-systems. Investigate:

  • Charge transport properties : Via cyclic voltammetry to determine HOMO/LUMO levels.
  • Optoelectronic applications : Test thin-film morphology using atomic force microscopy (AFM) .

Methodological Guidelines

8. Best practices for reproducibility in synthesis and characterization:

  • Document reaction conditions meticulously (solvent, temperature, equivalents) as per ’s experimental templates.
  • Use internal standards in NMR (e.g., tetramethylsilane) and validate crystallographic data with tools like PLATON () .

9. Strategies for resolving synthetic impurities:

  • Byproduct identification : Employ LC-MS/MS to trace side products.
  • Optimization : Adjust stoichiometry or use scavenger resins (e.g., for unreacted sulfonyl chlorides) .

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